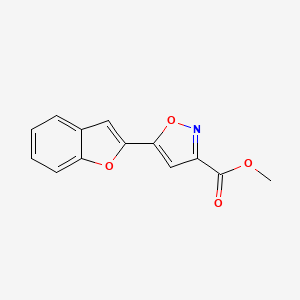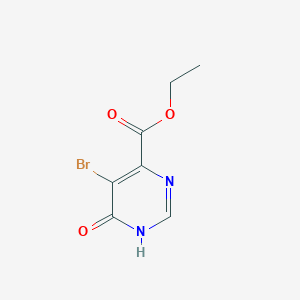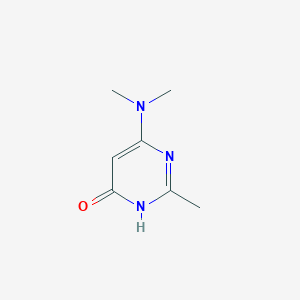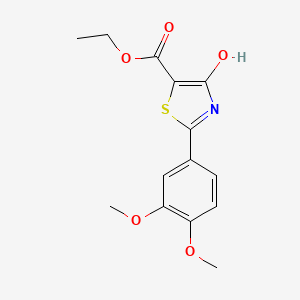
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate
描述
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.22 g/mol . This compound features a benzofuran ring fused to an isoxazole ring, with a methyl ester group attached to the isoxazole ring. Compounds containing benzofuran and isoxazole moieties are known for their diverse biological activities and potential pharmaceutical applications .
准备方法
The synthesis of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 1-benzofuran-2-yl ketone and hydroxylamine hydrochloride.
Formation of Isoxazole Ring: The 1-benzofuran-2-yl ketone undergoes a reaction with hydroxylamine hydrochloride to form an oxime intermediate.
Cyclization: The oxime intermediate is then cyclized under acidic conditions to form the isoxazole ring.
Esterification: Finally, the carboxylic acid group on the isoxazole ring is esterified using methanol and a suitable catalyst to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
化学反应分析
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halogens, alkylating agents). Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The benzofuran and isoxazole moieties are known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .
相似化合物的比较
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as :
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases such as cancer and psoriasis.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which have shown potential as antimicrobial and anticancer agents.
属性
IUPAC Name |
methyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRFYWEOGUFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate?
A1: The molecule of this compound is described as nearly planar. This means the atoms within the molecule primarily lie within a single plane. The root-mean-square deviation from planarity is reported as 0.071 Å [].
Q2: How do the molecules of this compound arrange themselves in a solid state?
A2: In the crystalline form, individual molecules of this compound interact through weak intermolecular forces. Specifically, C—H⋯O and C—H⋯N interactions link the molecules, forming ribbon-like structures that run parallel to the crystallographic a-axis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)

![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)


![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)
![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)
![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)
![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)
![2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1417676.png)
![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)
![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
